REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][NH:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:13][CH2:12]1)C1C=CC=CC=1>C(O)C.[Pd]>[C:24]([O:23][C:21](=[O:22])[NH:20][CH2:19][CH2:18][CH2:17][N:14]1[CH2:15][CH2:16][CH:11]([NH2:10])[CH2:12][CH2:13]1)([CH3:27])([CH3:25])[CH3:26]
|
Name
|
[1-(3-tert-butoxycarbonylamino-propyl)-piperidin-4-yl]-carbamic acid benzyl ester
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1CCN(CC1)CCCNC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with ethanol (100 mL)
|
Type
|
ADDITION
|
Details
|
The resulting solution was treated with fresh palladium catalyst (2.25 g)
|
Type
|
CUSTOM
|
Details
|
placed under an atmosphere of hydrogen (balloon) at 50° C
|
Type
|
WAIT
|
Details
|
After 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washing with ethanol (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCN1CCC(CC1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 43.2 mmol | |
AMOUNT: MASS | 11.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |